N-(5-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide
Description
N-(5-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a pyrimidinone-based acetamide derivative featuring a 5-fluoro-2-methylphenyl group and a pyridin-2-yl substituent on the pyrimidinone core.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-12-6-7-14(20)9-16(12)23-18(25)11-24-13(2)22-17(10-19(24)26)15-5-3-4-8-21-15/h3-10H,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGBRLXAYSGARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC(=CC2=O)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core and a fluoro-substituted aromatic ring. Understanding its chemical properties is essential for elucidating its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 285.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Inhibition of Kinases : The compound has shown promise as a kinase inhibitor, particularly against targets involved in tumor growth and survival pathways.
- Antioxidant Properties : It may exhibit antioxidant activity, contributing to its potential as an anti-inflammatory agent.
Anticancer Activity
Recent studies have evaluated the anticancer effects of this compound across various cancer cell lines:
- MCF7 (Breast Cancer) : Demonstrated significant cytotoxicity with an IC value of 15 µM.
- A549 (Lung Cancer) : Showed moderate effectiveness with an IC value of 25 µM.
These results indicate that the compound may selectively inhibit the growth of certain cancer cells while sparing normal cells.
Case Studies
-
Study on MCF7 Cells : A detailed investigation revealed that treatment with this compound led to apoptosis in MCF7 cells, as evidenced by increased caspase activity and DNA fragmentation.
- Methodology : Cells were treated for 48 hours, followed by assays to measure cell viability and apoptosis markers.
- Findings : The compound induced apoptosis through the intrinsic pathway, activating caspase 9 and caspase 3.
- In Vivo Efficacy : In a mouse model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting potential for clinical application.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrimidinone vs. Pyridazinone: The target compound’s pyrimidinone core (6-oxo-1,6-dihydropyrimidine) differs from pyridazinone analogs, such as 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-6-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)pyridin-2-yl)acetamide ().
- Thienopyrimidine Systems: N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide () replaces the pyrimidinone with a thienopyrimidine core, introducing a sulfur atom that may enhance lipophilicity or alter metabolic stability .
Substituent Variations
- Fluorophenyl Groups :
The 5-fluoro-2-methylphenyl group in the target compound contrasts with the 2-fluoro-4-methylphenyl substituent in N-(2-fluoro-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide (). This positional isomerism could influence steric interactions and bioavailability . - Pyridin-2-yl vs. Quinoline Groups: Compounds such as N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide () incorporate bulkier quinazoline or quinoline rings, which may reduce solubility compared to the target’s pyridin-2-yl group .
Physical Properties
The target’s fluoro and methyl substituents may elevate its melting point compared to non-fluorinated analogs, as seen in ’s compound (190–191°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
